molecular formula C10H8I2O4 B13069889 Dimethyl 2,5-diiodoterephthalate

Dimethyl 2,5-diiodoterephthalate

Cat. No.: B13069889
M. Wt: 445.98 g/mol
InChI Key: YGKKMPPSWNTXJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2,5-diiodoterephthalate is an aromatic compound characterized by the presence of two iodine atoms attached to a terephthalate backbone

Preparation Methods

Dimethyl 2,5-diiodoterephthalate can be synthesized through several methods. One common approach involves the reaction of dimethyl terephthalate with iodine and a suitable oxidizing agent. The reaction typically occurs in the presence of a catalyst, such as potassium iodide, under reflux conditions in an organic solvent like ethanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Dimethyl 2,5-diiodoterephthalate undergoes various chemical reactions, including:

Scientific Research Applications

Dimethyl 2,5-diiodoterephthalate has several scientific research applications:

Comparison with Similar Compounds

Dimethyl 2,5-diiodoterephthalate can be compared with other halogenated terephthalates, such as:

    Dimethyl 2,5-dibromoterephthalate: Similar in structure but with bromine atoms instead of iodine.

    Dimethyl 2,5-dichloroterephthalate: Contains chlorine atoms and is used in different industrial applications due to its distinct chemical behavior.

This compound is unique due to the presence of iodine atoms, which confer specific reactivity and properties, making it valuable in specialized applications.

Properties

Molecular Formula

C10H8I2O4

Molecular Weight

445.98 g/mol

IUPAC Name

dimethyl 2,5-diiodobenzene-1,4-dicarboxylate

InChI

InChI=1S/C10H8I2O4/c1-15-9(13)5-3-8(12)6(4-7(5)11)10(14)16-2/h3-4H,1-2H3

InChI Key

YGKKMPPSWNTXJJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1I)C(=O)OC)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.